molecular formula C16H31N3 B4948536 2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine

2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine

Cat. No.: B4948536
M. Wt: 265.44 g/mol
InChI Key: VYWIPLBVFRKSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine is a chemical compound that is commonly known as TAK-659. It is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a key role in the activation of B-cells, which are a type of immune cell that produces antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to modulate the activity of other signaling pathways that are important for the immune response. In addition, TAK-659 has been shown to reduce the levels of inflammatory cytokines, which can be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent activity against various types of cancer cells and its ability to modulate the immune response. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer cells. In addition, TAK-659 may have off-target effects that could lead to unwanted side effects.

Future Directions

There are many future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies or immunotherapies. This could enhance the efficacy of TAK-659 and improve the overall response rate in patients with cancer or autoimmune diseases. Another future direction is the development of more potent and selective inhibitors of BTK, which could lead to improved clinical outcomes. Finally, the use of TAK-659 in combination with biomarkers could help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of TAK-659 involves several steps. The starting material is 2,4,6-trimethyl-3-cyclohexene-1-carboxylic acid, which is converted to its corresponding acid chloride. This is then reacted with piperazine to form the intermediate 2-(1-piperazinyl)-N-(2,4,6-trimethyl-3-cyclohexen-1-yl)acetamide. The final step involves the reduction of the amide group to form TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. It has shown potent activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the proliferation and survival of cancer cells. In addition, TAK-659 has been shown to modulate the activity of other signaling pathways that are important for the immune response.

Properties

IUPAC Name

2-piperazin-1-yl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3/c1-13-10-14(2)16(15(3)11-13)12-18-6-9-19-7-4-17-5-8-19/h10,14-18H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWIPLBVFRKSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CNCCN2CCNCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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